4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid
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Overview
Description
4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound features a butan-2-yl group and a methyl group attached to the thiophene ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of Substituents: The butan-2-yl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the thiophene derivative is treated with carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides and aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various alkylated thiophene derivatives.
Scientific Research Applications
4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The carboxylic acid group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the butan-2-yl and methyl groups, resulting in different chemical properties and reactivity.
5-Methylthiophene-2-carboxylic acid: Similar structure but without the butan-2-yl group, leading to variations in steric and electronic effects.
4-(butan-2-yl)thiophene-3-carboxylic acid:
Uniqueness
4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid is unique due to the presence of both butan-2-yl and methyl groups, which influence its chemical behavior and potential applications. These substituents can affect the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
2763759-52-8 |
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Molecular Formula |
C10H14O2S |
Molecular Weight |
198.3 |
Purity |
95 |
Origin of Product |
United States |
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